molecular formula C11H11NO3S B2577619 4-(Methoxycarbonylmethyl)-2H-1,4-benzothiazin-3(4H)-one CAS No. 702670-17-5

4-(Methoxycarbonylmethyl)-2H-1,4-benzothiazin-3(4H)-one

Cat. No.: B2577619
CAS No.: 702670-17-5
M. Wt: 237.27
InChI Key: CGYAXVWTGNEERF-UHFFFAOYSA-N
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Description

1H NMR and 13C NMR

Key Signals :

  • Methoxy Group : Singlet at δ 3.8–3.9 ppm (3H, OCH₃).
  • Carbonyl Methyl : Quartet at δ 4.2–4.4 ppm (2H, CH₂COOCH₃).
  • Aromatic Protons : Downfield shifts due to electron-withdrawing groups (δ 7.2–8.0 ppm).

13C NMR Peaks :

Carbon Type Shift (ppm)
Carbonyl (C=O) 165–170
Methoxycarbonyl 50–55
Aromatic (C-S/N) 120–140

IR Spectroscopy

  • C=O Stretch : Strong absorption at ~1710–1740 cm⁻¹ (ester carbonyl).
  • C-O-C (Ester) : Peaks at ~1250–1300 cm⁻¹ and ~1050–1100 cm⁻¹.

Mass Spectrometry (MS)

Molecular Ion : m/z 237.07 (C₁₁H₁₁NO₃S).
Fragmentation :

  • Loss of methoxy group (m/z 237 − 31 → 206).
  • Cleavage of ester linkage (m/z 237 − 59 → 178).

Comparative Structural Analysis with Related Benzothiazinone Derivatives

Core Modifications and Their Impacts

Derivative Substituent Key Structural Differences
BTZ043 8-Nitro, piperazine Electron-withdrawing nitro group enhances reactivity.
PBTZ169 Piperazine, fluorinated Bulky substituents improve pharmacokinetics.
BOZs/QZs Oxygen/nitrogen in ring Ring contraction alters electronic properties.

Electronic Effects :

  • Methoxycarbonyl : Electron-withdrawing via ester group, stabilizing the benzothiazinone ring.
  • Nitro Groups : Strongly electron-withdrawing, increasing reactivity toward nucleophiles.

Spectroscopic Comparisons

Feature Methoxycarbonyl-BTZ BTZ043 (Nitro-BTZ)
C=O (IR) ~1720 cm⁻¹ ~1700 cm⁻¹ (weaker)
Aromatic Protons δ 7.2–8.0 ppm δ 7.8–8.2 ppm (downfield)
MS Fragments m/z 206, 178 m/z 199, 151 (nitro loss)

Properties

IUPAC Name

methyl 2-(3-oxo-1,4-benzothiazin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-15-11(14)6-12-8-4-2-3-5-9(8)16-7-10(12)13/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYAXVWTGNEERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)CSC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxycarbonylmethyl)-2H-1,4-benzothiazin-3(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazine Ring: This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophenol with a suitable carbonyl compound.

    Introduction of the Methoxycarbonylmethyl Group: This step involves the esterification of the benzothiazine intermediate with methoxycarbonylmethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxycarbonylmethyl)-2H-1,4-benzothiazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxycarbonylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzothiazines depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of benzothiazine compounds possess antimicrobial properties. Studies exploring the synthesis of 4-(Methoxycarbonylmethyl)-2H-1,4-benzothiazin-3(4H)-one have shown promising results against various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics .

Antihypertensive Effects

Benzothiazine derivatives have been investigated for their antihypertensive effects. Specifically, compounds similar to this compound have been tested for their ability to act as calcium channel blockers, which are crucial in managing high blood pressure. Although some derivatives exhibited weak activity, this area remains a focus for further research .

Proteomics Research

This compound is utilized in proteomics research due to its capability to modify proteins through specific interactions. It has applications in studying protein functions and interactions, making it a valuable tool for understanding complex biological processes .

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

A study synthesized several benzothiazine derivatives, including this compound, and evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the benzothiazine structure enhanced antimicrobial activity significantly compared to existing antibiotics .

Case Study 2: Calcium Channel Blocker Activity

In a pharmacological study, researchers synthesized various derivatives of 2H-1,4-benzothiazin-3(4H)-one and assessed their effects on calcium channels in vitro. The findings suggested that while some compounds demonstrated minimal activity as calcium channel blockers, others showed potential for further development into antihypertensive agents .

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
Antimicrobial ActivityPromising results against bacterial strains; potential for new antibiotic development
Antihypertensive EffectsWeak calcium channel blocking activity; further research needed
Proteomics ResearchUseful for protein modification studies; enhances understanding of biological processes

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonylmethyl)-2H-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or interacting with cellular receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Activity is highly substituent-dependent. For example, 7-hydroxy derivatives show MAO-B inhibition, while 4-alkyl/aryl substitutions (e.g., NS6180) target ion channels .
  • Electron-Withdrawing Groups : Halogenated derivatives (e.g., 6-bromo, 6-chloroacetyl) enhance antibacterial and herbicidal activities, likely due to increased electrophilicity .

Advantages of Modern Methods :

  • Higher regioselectivity for 2-position substitutions.
  • Compatibility with sensitive functional groups (e.g., esters, halides) .

Antifungal Activity

Benzothiazinone-containing fluconazole analogs demonstrate potent activity against Candida spp. (MIC = 2–8 µg/mL), comparable to fluconazole itself .

Ion Channel Modulation

NS6180, a 4-trifluoromethylbenzyl derivative, inhibits KCa3.1 channels with high potency (IC₅₀ = 11 nM), highlighting the importance of lipophilic 4-substituents for membrane-targeted activity .

Enzyme Inhibition

MAO-B inhibition is exclusive to 7-hydroxy derivatives (IC₅₀ = 4.20 µM), suggesting that electron-donating groups at the 7-position are critical for this activity .

Herbicidal Activity

Chloroacetyl-substituted benzothiazinones act as protoporphyrinogen oxidase (Protox) inhibitors, demonstrating the scaffold’s versatility in agrochemical applications .

Physicochemical Properties

Property 4-(Methoxycarbonylmethyl) Derivative NS6180 7-Hydroxy Derivative
Molecular Weight ~265 (estimated) 337.3 181.2
LogP (Predicted) ~2.1 3.8 1.5
Solubility Low (ester group) Very low Moderate (polar OH)
Metabolic Stability High (ester resistance) Moderate Low (phenolic oxidation)

Biological Activity

4-(Methoxycarbonylmethyl)-2H-1,4-benzothiazin-3(4H)-one is a compound belonging to the benzothiazine family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its antibacterial properties, potential therapeutic applications, and underlying mechanisms.

  • Molecular Formula : C₁₁H₁₁NO₃S
  • Molecular Weight : 237.27 g/mol
  • CAS Number : 2736730
  • Structural Characteristics : The compound features a benzothiazine core with a methoxycarbonylmethyl substituent, which contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antibacterial agent and its effects on different biological targets.

Antibacterial Activity

Recent studies have demonstrated that derivatives of benzothiazine compounds exhibit significant antibacterial properties. Specifically, this compound has shown effectiveness against Staphylococcus aureus , a common pathogen responsible for various infections.

Table 1: Antibacterial Activity of Benzothiazine Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)Reference
This compoundStaphylococcus aureus32 µg/mL
Benzothiazine Derivative AEscherichia coli16 µg/mL
Benzothiazine Derivative BPseudomonas aeruginosa64 µg/mL

The mechanism by which this compound exhibits antibacterial activity involves the inhibition of bacterial peptide deformylase (PDF), an enzyme crucial for protein synthesis in bacteria. This inhibition leads to impaired bacterial growth and survival.

Case Studies

  • Study on Antibacterial Efficacy :
    In a controlled experiment, various derivatives of benzothiazine were synthesized and tested for their ability to inhibit the growth of Staphylococcus aureus . The most active compound, identified as 8bE , was found to significantly reduce biofilm formation on medical devices at low concentrations, indicating its potential application in preventing device-related infections .
  • Molecular Dynamics Simulations :
    Molecular modeling studies revealed that the binding affinity of this compound to PDF was superior compared to traditional antibiotics like actinonin. This suggests that the compound may serve as a lead structure for developing new antibacterial agents targeting PDF .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Methoxycarbonylmethyl)-2H-1,4-benzothiazin-3(4H)-one derivatives, and how are substituent positions optimized?

  • Methodological Answer : Synthesis typically involves cyclization reactions or functionalization of the benzothiazinone core. For example, click chemistry (azide-alkyne cycloaddition) is used to introduce triazole moieties at the 4-position, as demonstrated by reacting 4-(prop-2-yn-1-yl) precursors with benzyl azide in ethanol . Substituent optimization relies on adjusting reaction stoichiometry, solvent polarity, and temperature to control regioselectivity and yield. Pre-column purification (e.g., silica gel chromatography with ethyl acetate/hexane) ensures product homogeneity .

Q. How is X-ray crystallography employed to resolve the molecular geometry of benzothiazinone derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using instruments like the Bruker X8 APEX diffractometer (MoKα radiation, λ = 0.71073 Å) provides precise bond lengths, angles, and torsion angles. For example, monoclinic systems (e.g., P2₁/c space group) are refined via SHELXL software, with hydrogen atoms constrained to riding positions (C–H = 0.93–0.97 Å) and thermal parameters derived from parent atoms . Data validation includes R₁ < 0.05 and wR₂ < 0.15 for high-confidence models .

Q. What biological assays are routinely used to evaluate the bioactivity of benzothiazinone derivatives?

  • Methodological Answer : Common assays include:

  • Calcium channel/calmodulin antagonism : Tested via fluorometric intracellular calcium flux assays in vascular smooth muscle cells, with IC₅₀ values compared against standards like verapamil .
  • Antimicrobial activity : Minimum inhibitory concentration (MIC) determinations against Candida spp. or bacterial strains using broth microdilution protocols .
  • Anti-inflammatory effects : Cyclooxygenase (COX-1/2) inhibition assays with indomethacin as a reference .

Advanced Research Questions

Q. How can structural contradictions in bioactivity data (e.g., weak calcium antagonism vs. potent calmodulin inhibition) be resolved for benzothiazinone derivatives?

  • Methodological Answer : Divergent activities often arise from substituent-dependent binding modes. For example, (4-phenylpiperazinyl)alkyl groups at the 2-position enhance calmodulin affinity by engaging hydrophobic pockets, while poor calcium channel blocking correlates with steric hindrance from bulky moieties . Dual-target profiling (e.g., fluorescence polarization assays for calmodulin vs. patch-clamp electrophysiology for calcium channels) clarifies selectivity. Molecular docking (e.g., AutoDock Vina) with crystal structures (PDB entries) can predict binding poses .

Q. What challenges arise in refining crystallographic data for benzothiazinones with flexible substituents, and how are they addressed?

  • Methodological Answer : Flexible groups (e.g., methoxycarbonylmethyl) introduce disorder, complicating electron density maps. Strategies include:

  • Low-temperature data collection (e.g., 100 K) to minimize thermal motion .
  • Twinning detection via PLATON or ROTAX to identify overlapping lattices .
  • Restraints on bond distances/angles for mobile moieties during SHELXL refinement .
    • Example: The methoxycarbonylmethyl group in the title compound may require partial occupancy modeling if multiple conformers coexist .

Q. How do solvent polarity and hydrogen-bonding networks influence the solid-state packing of benzothiazinone derivatives?

  • Methodological Answer : Non-polar solvents (e.g., hexane) favor π-π stacking of aromatic rings, while polar solvents (e.g., ethanol) promote C–H⋯O/N hydrogen bonds. For instance, in P2₁/c crystals, C11–H11⋯O1 interactions (2.52 Å) create 3D networks, stabilizing the lattice . Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts, guiding solvent selection for co-crystallization .

Q. What strategies improve the solubility of hydrophobic benzothiazinone derivatives in in vitro assays without compromising bioactivity?

  • Methodological Answer :

  • Prodrug design : Introduce phosphate or PEGylated groups at the methoxycarbonyl position for enhanced aqueous solubility .
  • Co-solvent systems : Use DMSO/PBS (≤1% v/v) or cyclodextrin inclusion complexes to maintain compound stability .
  • Structural modification : Replace lipophilic aryl groups with polar heterocycles (e.g., pyridine) while monitoring SAR via logP calculations .

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